TAMRA Azide, isomer 5

Description

BenchChem offers high-quality TAMRA Azide, isomer 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAMRA Azide, isomer 5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

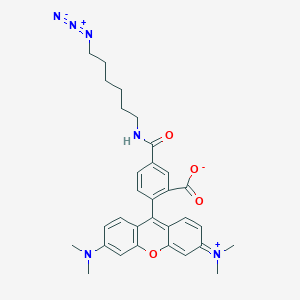

5-(6-azidohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N6O4/c1-36(2)21-10-13-24-27(18-21)41-28-19-22(37(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(39)40)30(38)33-15-7-5-6-8-16-34-35-32/h9-14,17-19H,5-8,15-16H2,1-4H3,(H-,33,38,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQBZVZBWNOHJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCN=[N+]=[N-])C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Labeling with TAMRA Azide, Isomer 5: A Technical Deep Dive

Executive Summary

In the landscape of bioorthogonal chemistry, TAMRA Azide, isomer 5 represents a critical refinement over mixed-isomer fluorescent probes. While generic tetramethylrhodamine (TAMRA) conjugates are workhorses for general imaging, they often exist as a mixture of 5- and 6-isomers.[1][2][3] This heterogeneity introduces significant analytical challenges, particularly peak broadening during HPLC purification and inconsistencies in FRET (Förster Resonance Energy Transfer) distance calculations.

This guide analyzes the physicochemical distinctiveness of the 5-isomer, provides a validated CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) protocol, and details the mechanistic advantages of using isomerically pure probes in drug discovery and high-resolution microscopy.

Part 1: Chemical Identity & Photophysics

The Isomer Advantage

TAMRA dyes are xanthene derivatives.[4] The "isomer" designation refers to the position of the carboxamide linkage on the lower benzene ring relative to the xanthene system.

-

Mixed Isomers (5/6): Economical but result in double peaks in reverse-phase HPLC, complicating the purification of labeled peptides or oligonucleotides.

-

Isomer 5: Purified to >95% isomeric homogeneity. It elutes as a single, sharp peak, enabling precise separation of labeled products from unlabeled precursors. Furthermore, in FRET applications, using a single isomer ensures a fixed orientation of the transition dipole, reducing error in distance measurements [1].

Physicochemical Profile

The following table summarizes the core properties of TAMRA Azide, isomer 5.[1][2][5][6][7][8][9]

| Property | Value | Notes |

| Molecular Weight | ~512.56 Da | Varies slightly by linker length (e.g., propyl vs. hexyl) |

| Excitation Max | 541–546 nm | Compatible with 532 nm (Nd:YAG) and 543 nm (HeNe) lasers |

| Emission Max | 567–579 nm | Bright orange/red fluorescence |

| Extinction Coefficient | ~84,000 - 92,000 M⁻¹cm⁻¹ | High absorptivity |

| Quantum Yield | ~0.10 - 0.30 | Environment dependent; lower than Fluorescein but more photostable |

| Solubility | DMSO, DMF, Alcohols | Low water solubility; requires organic co-solvent |

| Appearance | Dark Red/Violet Solid | Light sensitive |

Spectral Logic

TAMRA is an excellent FRET acceptor for FAM (Fluorescein) or GFP . Its absorption spectrum overlaps significantly with the emission of these green fluorophores.[3] Isomer 5 is specifically preferred in automated DNA sequencing and peptide synthesis because its single-peak elution simplifies the quality control (QC) of therapeutic conjugates [2].

Part 2: The Mechanistic Core (Click Chemistry)

TAMRA Azide is designed for Click Chemistry , specifically the Cu(I)-catalyzed reaction with terminal alkynes.[2] Unlike amide coupling (NHS esters), which targets ubiquitous lysine residues, the azide-alkyne reaction is bioorthogonal —it does not interfere with native biochemical processes.

Reaction Pathway

The azide group on the TAMRA probe reacts with a terminal alkyne on the target biomolecule (e.g., EdU-labeled DNA or an alkyne-modified protein) to form a stable 1,2,3-triazole linkage.

Figure 1: The CuAAC reaction pathway.[1][2][7][10][11] The copper catalyst coordinates the alkyne and azide, accelerating the reaction rate by 10⁷-fold compared to the uncatalyzed thermal reaction.

Part 3: High-Fidelity Labeling Protocol

Objective: Labeling an alkyne-modified protein or oligonucleotide with TAMRA Azide, isomer 5.[5] Safety Note: Copper is toxic to live cells. This protocol is for fixed cells or in vitro labeling. For live cells, use Copper-free Click (DBCO-TAMRA).

Reagents Required[1][5][9][10][12][13]

-

TAMRA Azide, isomer 5 Stock: 10 mM in anhydrous DMSO. Store at -20°C.

-

Copper(II) Sulfate (CuSO₄): 100 mM in sterile water.

-

Reducing Agent: Sodium Ascorbate (500 mM in water). Make fresh.

-

Ligand: THPTA or TBTA.

-

Why THPTA? It is water-soluble and protects proteins/DNA from oxidation by Cu(I). TBTA requires DMSO and is less protective [3].

-

-

Buffer: 100 mM Phosphate Buffer (pH 7.0) or HEPES. Avoid Tris if possible (can chelate Cu).

Step-by-Step Methodology

-

Preparation of Biomolecule:

-

Dissolve the alkyne-tagged molecule in buffer to a concentration of 10–50 µM.

-

-

Catalyst Premix (The "Click Cocktail"):

-

Crucial Step: Premixing prevents protein precipitation.

-

Mix in order:

-

THPTA Ligand (final 1–2 mM)

-

CuSO₄ (final 0.5–1 mM)

-

-

Observation: The solution should remain clear blue (Cu²⁺-THPTA complex).

-

-

Reaction Assembly:

-

Add TAMRA Azide to the biomolecule solution (Final: 2–5x molar excess over alkyne).

-

Add the Catalyst Premix .

-

Add Sodium Ascorbate (Final: 5 mM) to initiate the reaction (Reduces Cu²⁺ to catalytic Cu⁺).

-

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature in the dark .

-

Note: Oxygen re-oxidizes Cu⁺ to Cu²⁺. If the reaction is slow, flush the vial with Nitrogen or Argon.

-

-

Purification:

-

Proteins: Spin columns (MWCO) or Dialysis to remove excess dye.

-

Oligos: Ethanol precipitation or HPLC.

-

Validation: Isomer 5 conjugates should show a single peak on HPLC.

-

Part 4: Troubleshooting & Optimization

Fluorescence Quenching[3]

-

Symptom: Successful conjugation (confirmed by Mass Spec) but low fluorescence.

-

Cause: "Dye stacking" or self-quenching occurs if multiple TAMRA molecules are attached too closely (e.g., on a poly-alkyne scaffold).

-

Solution: Reduce the labeling density or switch to a stiffer linker.

HPLC Peak Splitting

-

Symptom: Doublet peaks in the chromatogram.

-

Cause: You likely used a mixed-isomer TAMRA azide, or the Isomer 5 has isomerized (rare, requires extreme pH).

-

Verification: Check the Certificate of Analysis. Isomer 5 purity should be >95%.[2][9]

Protein Precipitation

-

Cause: Free Copper(I) can denature proteins.

-

Solution: Increase the THPTA:Copper ratio to 5:1. The ligand shields the biomolecule from the metal.

Analytical Workflow Diagram

Figure 2: Operational workflow for ensuring high-fidelity labeling. The QC step specifically looks for the single-peak signature of Isomer 5.

References

-

Lumiprobe. TAMRA azide, 5-isomer: Properties and Applications. Retrieved from

-

Vector Laboratories. 5-TAMRA Azide (Isomer 5) Technical Data. Retrieved from

-

BroadPharm. TAMRA Azide, 5-isomer Structure and Click Chemistry. Retrieved from

-

Kvach, M. V., et al. (2009). Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes. Bioconjugate Chemistry. Retrieved from

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. TAMRA azide, 5-isomer, 825651-66-9 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TAMRA azide, 5-isomer (A270319) | Antibodies.com [antibodies.com]

- 9. tenovapharma.com [tenovapharma.com]

- 10. interchim.fr [interchim.fr]

- 11. TAMRA azide, 5-isomer - MedChem Express [bioscience.co.uk]

Technical Guide: Chemical Dynamics and Application Protocols of 5-TAMRA-Azide

Executive Summary

5-TAMRA-Azide (5-Carboxytetramethylrhodamine Azide) is a high-performance fluorescent probe engineered for bioorthogonal chemistry.[1][2][3] Distinguished by its bright orange-red fluorescence and single-isomer purity, it is the reagent of choice for labeling alkyne-tagged biomolecules (peptides, nucleic acids, and post-translational modifications) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike mixed-isomer preparations, the pure 5-isomer ensures defined elution profiles in HPLC, making it critical for high-resolution proteomic and genomic applications.

Part 1: Physicochemical Architecture

Molecular Specifications

The utility of 5-TAMRA-Azide stems from its rigid xanthene core, which provides high photostability, coupled with an azide linker that remains inert until activation by a Cu(I) catalyst.

Table 1: Physicochemical Properties of 5-TAMRA-Azide

| Property | Value / Description |

| IUPAC Name | 5-Carboxytetramethylrhodamine-Azide (5-isomer) |

| Molecular Formula | C₂₈H₂₈N₆O₄ |

| Molecular Weight | ~512.56 g/mol |

| Appearance | Dark red to violet amorphous solid |

| Excitation Max ( | 546 nm (DMSO/DMF) |

| Emission Max ( | 579 nm (DMSO/DMF) |

| Extinction Coeff.[1][2][4][5][6][7][8][9] ( | ~91,000 cm⁻¹M⁻¹ |

| Quantum Yield ( | ~0.10 - 0.30 (Solvent dependent) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

Isomeric Purity: The 5- vs. 6-Isomer Distinction

Commercially available TAMRA is often sold as a mixture of 5- and 6-isomers.[10][11] However, for precision analytical chemistry, isomer purity is non-negotiable .

-

5-Isomer (Preferred): Yields a single, sharp peak during Reverse-Phase HPLC (RP-HPLC) purification of conjugates. This allows for precise separation of labeled products from unlabeled starting material.

-

Mixed Isomers: Result in double peaks (splitting), complicating chromatogram interpretation and yield calculation [1, 2].

Part 2: Mechanistic Chemistry

The CuAAC Reaction Mechanism

5-TAMRA-Azide reacts with terminal alkynes via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a 1,4-disubstituted 1,2,3-triazole linkage, which is chemically inert, resistant to hydrolysis, and biologically stable.

Key Mechanistic Insight: The reaction requires Copper(I).[1][12][13] Since Cu(I) is unstable in aqueous solution, it is generated in situ from Cu(II) sulfate using a reducing agent (Sodium Ascorbate). To prevent Cu(I)-induced oxidative damage to biomolecules (protein denaturation or DNA cleavage), a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required [3].

Figure 1: Mechanism of Cu(I)-catalyzed conjugation. The Cu-THPTA complex stabilizes the transition state, ensuring regiospecificity (1,4-linkage) and protecting the biomolecule.

Part 3: Experimental Workflows

Preparation of Stock Solutions

Critical Step: 5-TAMRA-Azide is susceptible to hydrolysis if stored incorrectly and is essentially insoluble in pure water.

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

-

Concentration: Prepare a 10 mM stock solution.

-

Storage: Aliquot into light-protective tubes and store at -20°C. Stable for 6-12 months if kept desiccated [4].

Protocol: Protein Labeling via CuAAC

This protocol assumes a protein functionalized with a terminal alkyne (e.g., via homopropargylglycine incorporation).

Reagents Required:

-

Protein-Alkyne (50-200

M in PBS). -

5-TAMRA-Azide (10 mM stock in DMSO).

-

CuSO₄ (20 mM in water).[13]

-

THPTA Ligand (100 mM in water).[13]

-

Sodium Ascorbate (500 mM in water) – Prepare Fresh.

Step-by-Step Procedure:

-

Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2

L CuSO₄ + 10 -

Assembly: To the protein solution, add:

-

5-TAMRA-Azide (2-5 equivalents relative to protein). Keep DMSO < 5% final volume.

-

Cu-THPTA complex (Final conc: 1 mM Cu).

-

-

Activation: Add Sodium Ascorbate (Final conc: 5 mM).

-

Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.

-

Quenching: Add EDTA (10 mM final) to chelate copper and stop the reaction.

-

Purification: Remove excess dye via desalting column (e.g., PD-10) or dialysis.

Figure 2: Standard labeling workflow ensuring catalyst activation and efficient removal of unreacted fluorophore.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | Dye concentration too high or aqueous buffer incompatible. | Dilute dye in DMSO first. Ensure final organic solvent < 10%. Use PEGylated TAMRA if solubility persists as an issue. |

| Low Labeling Efficiency | Oxidation of Ascorbate or Cu(I). | Use fresh Sodium Ascorbate. Increase THPTA:Cu ratio to 5:1 or 10:1. Degas buffers to remove dissolved oxygen. |

| High Background | Non-specific hydrophobic binding of dye. | Perform rigorous washing/dialysis. Include 0.1% Tween-20 in wash buffers. |

| Protein Degradation | ROS generation by Copper. | Must use THPTA or TBTA ligand. Reduce Cu concentration and reaction time. |

Part 4: Comparative Analysis

5-TAMRA-Azide is often compared to Alexa Fluor 555 and other Rhodamine derivatives.[1]

Table 2: Fluorophore Comparison

| Feature | 5-TAMRA-Azide | Alexa Fluor 555 Azide | 6-TAMRA-Azide |

| Brightness | High | Very High | High |

| Photostability | Good | Excellent | Good |

| Isomer Purity | Single (5-isomer) | Single | Single (6-isomer) |

| Cost | Moderate | High | Moderate |

| Primary Use | Peptide/Protein Labeling (FRET Acceptor) | High-end Imaging | Nucleotide Labeling |

| HPLC Profile | Single Peak | Single Peak | Single Peak |

Why choose 5-TAMRA? It offers the best balance of cost-efficiency and performance for routine bioconjugation and FRET applications (often paired with FAM). While Alexa Fluor 555 is more photostable, TAMRA is significantly more economical for synthetic chemistry workflows [5].

References

-

Metabion International AG. 5-TAMRA Azide Data Sheet. Retrieved from [1]

-

Vector Laboratories. 5-TAMRA Azide Specifications and Applications. Retrieved from

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Retrieved from

-

Lumiprobe. TAMRA Azide, 5-isomer Protocol and Storage. Retrieved from

-

BroadPharm. TAMRA Azide, Isomer 5 Product Properties. Retrieved from

Sources

- 1. metabion.com [metabion.com]

- 2. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

- 3. FastClick™ 5-TAMRA Azide | AAT Bioquest [aatbio.com]

- 4. biotium.com [biotium.com]

- 5. medkoo.com [medkoo.com]

- 6. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 7. carlroth.com [carlroth.com]

- 8. TAMRA Azide, isomer 5, 1006592-61-5 | BroadPharm [broadpharm.com]

- 9. TAMRA azide, 5-isomer (A270319) | Antibodies.com [antibodies.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. interchim.fr [interchim.fr]

- 12. sg.idtdna.com [sg.idtdna.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: Structural Mechanics and Bioconjugation Dynamics of 5-TAMRA Azide

Executive Summary

In the landscape of bioorthogonal chemistry, 5-TAMRA Azide (5-Carboxytetramethylrhodamine Azide) has emerged as a premier red-fluorescent probe for the precise labeling of alkyne-tagged biomolecules. Driven by the robust kinetics of Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this reagent enables the covalent tagging of peptides, proteins, and oligonucleotides with unprecedented specificity and minimal background interference[1]. This technical guide provides an in-depth analysis of the structural properties, isomer specificity, and reaction causality of 5-TAMRA Azide, culminating in a self-validating experimental protocol designed for senior researchers and drug development professionals.

Structural Mechanics and Physicochemical Profile

5-TAMRA Azide is characterized by its xanthene-based fluorophore core, which is responsible for its high extinction coefficient and photostability, coupled with an azide functional group that acts as the bioorthogonal reactive handle[2]. The azide functionality is highly stable under physiological conditions and does not hydrolyze in the presence of water, ensuring a long shelf-life and reliable reactivity during conjugation[3].

The spectral properties of 5-TAMRA Azide make it highly compatible with standard excitation sources, including the 544 nm Helium-Neon laser, the 532 nm green laser line, and TRITC filter sets[2][4].

Table 1: Physicochemical Properties of 5-TAMRA Azide

| Property | Specification |

| Chemical Name | 5-Carboxytetramethylrhodamine Azide |

| Molecular Formula | C₂₈H₂₈N₆O₄[2][5] |

| Molecular Weight | 512.56 g/mol [2][6] |

| CAS Number | 825651-66-9[6] / 1192590-89-8[2] |

| Excitation / Emission (Max) | ~546 nm / ~579 nm (in DMSO/DMF)[2][5] |

| Extinction Coefficient (ε) | 91,000 – 92,000 cm⁻¹M⁻¹[2][4] |

| Solubility | High in DMSO, DMF, MeOH; Low in water[2][6] |

Isomer Specificity: The Case for the 5-Isomer

A critical consideration in bioconjugation is the selection of the correct structural isomer. While mixed 5(6)-TAMRA preparations are routinely used for general protein staining, they introduce significant analytical challenges during downstream purification.

Causality of Isomer Selection: Conjugating biomolecules with mixed isomers leads to significant signal broadening and peak splitting during High-Performance Liquid Chromatography (HPLC)[4]. By utilizing the pure 5-isomer , researchers achieve sharp, well-resolved chromatographic peaks, which is essential for the isolation of high-purity therapeutic peptides or diagnostic probes[4]. Empirically, the 5-isomer is predominantly favored for labeling peptides and proteins, whereas the 6-isomer is more frequently reserved for nucleotide sequencing[4].

Bioorthogonal Reaction Dynamics (CuAAC)

The conjugation of 5-TAMRA Azide to an alkyne-tagged target relies on CuAAC "Click" chemistry. This reaction requires the in situ generation of a Copper(I) catalyst. To prevent the Cu(I)-mediated generation of reactive oxygen species (ROS)—which can rapidly degrade sensitive proteins and peptides—a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required[7].

Logical mechanism of CuAAC click chemistry using 5-TAMRA Azide.

Self-Validating Experimental Protocol: Peptide Labeling

The following methodology outlines a highly efficient, self-validating protocol for labeling alkyne-modified peptides with 5-TAMRA Azide in aqueous/DMSO environments.

Quantitative Reaction Parameters

To ensure a complete stoichiometric conversion, reagents must be introduced at specific molar ratios. Table 2 summarizes the optimized concentrations for a standard 100 µL reaction volume[7].

Table 2: Reagent Concentrations for CuAAC Labeling

| Reagent | Stock Concentration | Final Reaction Concentration | Functional Purpose |

| Alkyne-Peptide | 1 – 10 mM | Variable (Target) | Substrate for labeling |

| 5-TAMRA Azide | 10 mM (in DMSO) | 1 mM | Fluorophore donor[7] |

| THPTA Ligand | 100 mM (in H₂O) | 10 mM | Cu(I) stabilizer; prevents ROS[7] |

| CuSO₄·5H₂O | 20 mM (in H₂O) | 2 mM | Copper(II) source[7] |

| Sodium Ascorbate | 300 mM (in H₂O) | 30 mM | Reduces Cu(II) to active Cu(I)[7] |

Step-by-Step Methodology

Critical Causality Note: The order of reagent addition is paramount. The THPTA ligand must be mixed with CuSO₄ before introducing the biomolecule or the reducing agent. If Sodium Ascorbate is added to unliganded Copper, rapid disproportionation occurs, leading to reaction failure and peptide oxidation.

-

Stock Preparation: Prepare a 10 mM stock of 5-TAMRA Azide in anhydrous DMSO. Prepare fresh 300 mM Sodium L-ascorbate in ultrapure water immediately before use to prevent auto-oxidation[7].

-

Catalyst Pre-Assembly: In a microcentrifuge tube, combine 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Vortex briefly. The solution will turn a light blue color, indicating the formation of the Cu(II)-THPTA complex.

-

Substrate Addition: Add the alkyne-modified peptide (volume dependent on target concentration) and 10 µL of 10 mM 5-TAMRA Azide stock[7].

-

Initiation: Add 10 µL of the freshly prepared 300 mM Sodium Ascorbate to initiate the reduction of Cu(II) to Cu(I)[7]. The solution may briefly change color as the active catalyst forms.

-

Incubation: Vortex thoroughly and incubate at room temperature for 1–4 hours on a gentle rotator. Protect the reaction from light to preserve fluorophore integrity[7].

-

Validation & Purification: If significant precipitation of the azide or ligand is observed, gently heat the mixture or add minimal DMSO/t-BuOH until dissolved[3]. Purify the conjugate via Reverse-Phase HPLC (using a standard 0.1% TFA in water/acetonitrile gradient)[7]. The success of the triazole linkage must be validated by identifying the mass shift corresponding to the intact conjugate via MALDI-TOF or ESI-MS[7].

Step-by-step workflow for 5-TAMRA Azide bioconjugation via CuAAC.

Advanced Modifications: PEGylation (5-TAMRA-PEG3-Azide)

For highly complex bioconjugation workflows involving bulky proteins or whole-cell imaging, the hydrophobicity of the standard TAMRA core can induce aggregation or non-specific binding. To circumvent this, 5-TAMRA-PEG3-Azide (CAS: 1380486-02-1, MW: 630.69 g/mol ) is frequently utilized[8].

The incorporation of a hydrophilic polyethylene glycol (PEG3) spacer physically separates the xanthene dye core from the target biomolecule. This structural modification serves three critical functions:

-

Enhanced Aqueous Solubility: Reduces the dependency on DMSO during the labeling reaction[2].

-

Reduced Steric Hindrance: Increases the accessibility of the azide group to the alkyne handle, significantly improving reaction kinetics and yield[2].

-

Fluorescence Preservation: Minimizes potential quenching interactions between the fluorophore and aromatic amino acid residues on the target protein[9].

References

Sources

- 1. tenovapharma.com [tenovapharma.com]

- 2. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

- 3. interchim.fr [interchim.fr]

- 4. vectorlabs.com [vectorlabs.com]

- 5. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide) [baseclick.eu]

- 9. 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide), 100 mg, CAS No. 1380486-02-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

5-TAMRA Azide: Photophysical Profiling and CuAAC Bioconjugation Workflows

Executive Summary

5-Carboxytetramethylrhodamine (5-TAMRA) Azide is a premier bioorthogonal reporter dye extensively utilized in drug development, molecular biology, and materials science. By leveraging the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[1], researchers can achieve highly specific, covalent labeling of alkyne-tagged biomolecules. This technical guide provides an in-depth mechanistic analysis of 5-TAMRA Azide's photophysics and a rigorously validated, self-confirming protocol for its application in complex biological systems.

Photophysical Properties & Spectral Dynamics

Understanding the spectral profile of 5-TAMRA Azide is critical for designing multiplexed assays and Fluorescence Resonance Energy Transfer (FRET) systems. The dye exhibits robust fluorescence in the orange-red spectrum. This is highly advantageous for biological imaging, as it bypasses the high-autofluorescence window of cellular components (typically in the blue/green spectrum) and provides exceptional signal-to-noise ratios[2][3].

Table 1: Quantitative Photophysical Properties of 5-TAMRA Azide

| Property | Value | Solvent / Condition |

| Excitation Maximum (λex) | 541 nm – 546 nm | DMSO / DMF |

| Emission Maximum (λem) | 567 nm – 579 nm | DMSO / DMF |

| Extinction Coefficient (ε) | 84,000 – 91,000 cm⁻¹ M⁻¹ | DMSO / DMF |

| Fluorescence Quantum Yield (Φ) | ~0.1 | Aqueous / PBS |

| Molecular Weight | 512.56 g/mol | N/A |

(Data synthesized from 4[4], , and 2[2])

Photophysical excitation and emission pathway of 5-TAMRA Azide.

Mechanistic Principles of CuAAC Bioconjugation

The CuAAC reaction, a hallmark of "click chemistry," relies on the thermodynamically favorable formation of a 1,2,3-triazole linkage between an azide and a terminal alkyne[1][2]. However, the efficiency of this reaction when using fluorophores like 5-TAMRA Azide depends entirely on the precise control of the catalytic copper species.

-

The Role of Cu(I) and Ascorbate: The active catalyst is Cu(I), which is highly unstable in aqueous environments. We generate Cu(I) in situ by reducing Cu(II) (from CuSO₄) using Sodium Ascorbate[1]. Ascorbate acts as an electron donor, ensuring a continuous supply of the active catalyst.

-

The Necessity of THPTA/TBTA Ligands: Cu(I) is prone to rapid disproportionation or oxidation back to Cu(II), a process that generates reactive oxygen species (ROS). ROS can aggressively photobleach the 5-TAMRA dye or degrade the target biomolecule. The addition of a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) coordinates and stabilizes the Cu(I) ion, accelerating the cycloaddition while shielding the fluorophore from oxidative damage[1][5].

Workflow of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 5-TAMRA Azide.

Validated Experimental Protocol: CuAAC Labeling of Alkyne-Modified Peptides

This protocol is designed as a self-validating system for labeling alkyne-tagged peptides with 5-TAMRA Azide. The causality behind the order of reagent addition is strictly to protect the Cu(I) state and prevent localized precipitation[1][5].

Step 1: Preparation of Stock Solutions

Causality: Reagents must be prepared at specific concentrations to maintain the optimal stoichiometric ratio (Alkyne : Azide : Cu : Ligand : Ascorbate).

-

5-TAMRA Azide (10 mM): Dissolve in anhydrous DMSO. Note: Anhydrous DMSO prevents the hydrolytic degradation of the azide group over long-term storage[1][5].

-

CuSO₄ (20 mM): Dissolve in ultrapure water.

-

THPTA Ligand (100 mM): Dissolve in ultrapure water.

-

Sodium Ascorbate (300 mM): Must be prepared fresh immediately before use. Ascorbate oxidizes rapidly in air; using aged solutions will result in incomplete Cu(II) reduction and failed click reactions[1].

Step 2: Reaction Assembly (100 µL Scale)

Causality: The order of addition is the most critical failure point in CuAAC workflows. The ligand must complex with the copper before reduction occurs.

-

Add Alkyne-Modified Peptide (final concentration ~100 µM) to the reaction tube.

-

Add 10 µL of 10 mM 5-TAMRA Azide (final conc. 1 mM; a 10-fold molar excess drives the reaction to completion)[1].

-

Pre-mix Catalyst: In a separate microcentrifuge tube, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄ . Vortex and incubate for 5 minutes. This pre-complexation ensures the copper is sterically protected.

-

Add the THPTA/CuSO₄ complex to the main reaction tube.

-

Initiation: Add 10 µL of fresh 300 mM Sodium Ascorbate (final conc. 30 mM). The solution may briefly change color, indicating the formation of the active Cu(I) complex[1].

-

Vortex the mixture thoroughly.

Step 3: Incubation

Incubate the mixture at room temperature for 1–4 hours in the dark to prevent photobleaching of the 5-TAMRA fluorophore. Gentle end-over-end rotation is recommended to ensure homogenous reaction kinetics[1][5].

Step 4: Self-Validation and Purification

A protocol is only as reliable as its validation mechanism. To confirm successful conjugation:

-

HPLC Analysis: Run the crude mixture through a C18 Reverse-Phase HPLC column using a water/acetonitrile gradient with 0.1% TFA. The successful 5-TAMRA-peptide conjugate will elute as a distinct peak exhibiting dual absorbance at 214 nm (peptide backbone) and 546 nm (TAMRA excitation)[1].

-

Mass Spectrometry: Collect the dual-wavelength fraction and analyze via MALDI-TOF or ESI-MS. The observed mass must equal: (Mass of Alkyne-Peptide) + (Mass of 5-TAMRA Azide, 512.56 Da)[1].

Applications in Drug Development & Research

-

Live-Cell Imaging & Proliferation: 5-TAMRA Azide is highly cell-permeable, making it an excellent alternative to standard dyes in EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assays. It allows for the real-time tracking of DNA synthesis in live cells without the need for harsh permeabilization steps[2].

-

FRET Assays: Due to its spectral overlap with donors like FAM (Fluorescein) and acceptors like Cy5, 5-TAMRA Azide is frequently employed in FRET-based structural biology studies to measure intra-molecular distances in dynamically folding proteins and nucleic acid complexes[2][6].

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

- 3. Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAMRA azide, 5- isomer | 825651-66-9 [chemicalbook.com]

- 5. interchim.fr [interchim.fr]

- 6. metabion.com [metabion.com]

Optimizing 5-TAMRA Azide for Bioorthogonal Conjugation: A Technical Guide to Solubility, Storage, and Click Chemistry Protocols

As bioorthogonal chemistry continues to advance drug development and molecular imaging, the precision of fluorescent labeling reagents has become paramount. 5-TAMRA Azide (5-Carboxytetramethylrhodamine Azide) is a premier red-fluorescent probe utilized extensively in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free strain-promoted click chemistry[1][2].

This technical guide provides an in-depth analysis of the physicochemical properties of 5-TAMRA Azide. By understanding the causality behind its solubility dynamics and degradation pathways, researchers can implement self-validating protocols that ensure high-yield, reproducible bioconjugation.

Isomeric Purity and Chemical Causality

A critical experimental choice in fluorophore selection is isomeric purity. While mixed 5(6)-TAMRA isomers are routinely used for bulk protein staining, they are highly problematic for precision labeling of peptides and oligonucleotides[2][3].

The Causality: Conjugating a mixed-isomer dye to a biomolecule yields a product with two structural orientations. During reverse-phase high-performance liquid chromatography (RP-HPLC), these isomers elute at slightly different retention times, causing significant signal broadening and peak splitting[2][3]. Utilizing the pure 5-isomer (5-TAMRA Azide) eliminates this structural heterogeneity, ensuring a sharp, distinct peak during HPLC purification and yielding a highly resolved final product[2].

Solubility Dynamics and Solvent Selection

The tetramethylrhodamine core of 5-TAMRA Azide is highly hydrophobic. Consequently, the standard compound is poorly soluble in aqueous buffers[4]. To achieve a homogenous reaction state and prevent precipitation during click chemistry, the azide must be dissolved in a polar aprotic solvent before introduction to the biological system.

-

Primary Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the optimal solvents for stock preparation[5][6]. Methanol (MeOH) can also be used, but DMSO is preferred for long-term stability and compatibility with biological assays[5].

-

Aqueous Adaptations: For sensitive biological systems (e.g., live-cell labeling or easily denatured proteins) that cannot tolerate high DMSO concentrations, researchers should utilize PEGylated derivatives like 5-TAMRA-PEG3-Azide. The incorporation of a hydrophilic PEG3 spacer significantly enhances water solubility and reduces steric hindrance during conjugation, minimizing the need for organic co-solvents[4].

Table 1: Physicochemical Properties of 5-TAMRA Azide

| Property | Specification |

| Molecular Weight | 512.56 g/mol [5] |

| Excitation / Emission | 546 nm / 579 nm (in DMSO or DMF)[5] |

| Extinction Coefficient (ε) | 91,000 cm⁻¹M⁻¹[5] |

| Optimal Solvents | DMSO, DMF, MeOH[5][6] |

| Appearance | Pink to dark red solid[4][5] |

Storage Conditions and Molecular Stability

To maintain the functional integrity of both the fluorophore and the bioorthogonal azide group, storage conditions must strictly mitigate environmental stressors.

The Causality of Degradation:

-

Photobleaching: As a highly conjugated fluorescent molecule, prolonged exposure to ambient light degrades the pi-electron system, permanently diminishing its extinction coefficient and fluorescence quantum yield.

-

Hydrolytic and Thermal Stress: While the azide functionality is relatively stable and does not rapidly hydrolyze in water[7], repeated freeze-thaw cycles in the presence of trace atmospheric moisture can compromise the molecule. Condensation introduces water that, over time and at elevated temperatures, can degrade ester linkages or facilitate side reactions.

Optimal Storage: The solid powder and prepared DMSO stock solutions must be stored at -20°C, strictly protected from light, and kept desiccated[3][5][6]. Under these conditions, the shelf life is typically 12 months[5][6].

Logical relationship between environmental stressors and 5-TAMRA Azide stability.

Self-Validating Protocol: CuAAC Labeling of Peptides

A robust bioconjugation protocol requires built-in validation checks to ensure reaction efficiency and prevent sample loss. The following methodology outlines the conjugation of an alkyne-modified peptide with 5-TAMRA Azide using a self-validating CuAAC workflow[7][8].

Table 2: Reagent Preparation for CuAAC

| Reagent | Target Concentration | Solvent | Storage |

| 5-TAMRA Azide | 10 mM | Anhydrous DMSO | -20°C, Dark[5][7] |

| CuSO₄·5H₂O | 20 mM | Ultrapure Water | Room Temp[8] |

| THPTA Ligand | 100 mM | Ultrapure Water | -20°C[8] |

| Sodium Ascorbate | 300 mM | Ultrapure Water | Prepare Fresh [8] |

Step-by-Step Methodology

Phase 1: Stock Preparation & Handling

-

Equilibration (Validation Step): Remove the 5-TAMRA Azide vial from the -20°C freezer and allow it to warm to room temperature before opening. Causality: This prevents atmospheric moisture from condensing on the cold, hygroscopic powder, which would introduce water into the anhydrous DMSO stock[7].

-

Centrifuge the vial briefly to collect all powder at the bottom[7].

-

Add 195 µL of anhydrous DMSO to 1 mg of 5-TAMRA Azide to generate a 10 mM stock solution[5][7]. Vortex until completely dissolved.

-

Prepare a fresh 300 mM Sodium Ascorbate solution in ultrapure water immediately before use[8].

Phase 2: Reaction Assembly 5. In a microcentrifuge tube, combine the alkyne-modified peptide (1–10 mM) with the 5-TAMRA Azide stock. Maintain an alkyne-to-azide molar ratio between 1:2 and 1:5 to drive the reaction to completion[7]. 6. Catalyst Pre-mix (Validation Step): In a separate tube, pre-mix the CuSO₄ (2 mM final reaction concentration) and THPTA ligand (10 mM final). Causality: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state. Pre-mixing ensures complete complexation of the copper before it touches the peptide, preventing reactive oxygen species (ROS) from degrading the biomolecule[8]. 7. Add the pre-mixed Cu/THPTA complex to the peptide/azide solution. 8. Initiate the reaction by adding the Sodium Ascorbate (30 mM final) and vortex thoroughly[8].

Phase 3: Incubation and Monitoring 9. Incubate the mixture at room temperature or 37°C for 1–4 hours, protected from light[7][8]. 10. Visual Inspection (Validation Step): Monitor the reaction for cloudiness. If significant precipitation of the azide or ligand is observed, the reaction will fail. Correction: Add a minimal amount of additional DMSO/t-BuOH or gently heat the mixture until all components are fully dissolved[7].

Phase 4: Purification and Analysis 11. Purify the labeled peptide via RP-HPLC using a linear gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile (typically 5% to 95% over 30–60 minutes)[8]. 12. Confirm the identity of the purified, single-isomer TAMRA-labeled peptide using MALDI-TOF or ESI-MS[8].

Experimental workflow for CuAAC labeling using 5-TAMRA Azide.

References

Sources

- 1. tenovapharma.com [tenovapharma.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide) [baseclick.eu]

- 5. carlroth.com [carlroth.com]

- 6. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 7. interchim.fr [interchim.fr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: 5-TAMRA Azide & CuAAC Bioconjugation

Executive Summary

This technical guide details the physicochemical principles and experimental application of 5-TAMRA Azide (Tetramethylrhodamine 5-carboxamido-(6-azidohexanyl)) in bioorthogonal chemistry. Unlike mixed-isomer preparations, the single-isomer 5-TAMRA provides defined spatial orientation, making it the superior choice for FRET, fluorescence polarization, and structure-activity relationship (SAR) studies. This document focuses on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism, providing a self-validating protocol for protein labeling that mitigates common failure modes like copper-induced precipitation and fluorescence quenching.

Part 1: The Reagent | Photophysics & Chemistry

5-TAMRA Azide couples the brightness and photostability of the rhodamine scaffold with the bioorthogonal specificity of the azide group. The "5-isomer" designation indicates the carboxamide linkage is at the 5-position of the bottom phenyl ring, ensuring a single chemically distinct species.

Technical Specifications

| Parameter | Value | Notes |

| Molecular Formula | C₂₈H₂₈N₆O₄ | Core structure (varies w/ linker length) |

| Excitation Max | 546 nm | Compatible with 532 nm or 543 nm lasers |

| Emission Max | 579 nm | Orange/Red fluorescence |

| Extinction Coeff.[1][2] (ε) | ~91,000 - 95,000 M⁻¹cm⁻¹ | High absorptivity for sensitive detection |

| Quantum Yield (Φ) | ~0.3 - 0.7 | Solvent dependent (lower in water, higher in MeOH) |

| CF280 | 0.17 – 0.30 | Critical: Lot-specific correction factor for A280 |

| Solubility | DMSO, DMF, MeOH | Limited water solubility; requires organic co-solvent |

Critical Insight: 5-TAMRA is a zwitterion. Its net charge and solubility are pH-dependent. While the azide group is chemically inert to native biological functional groups (amines, thiols, hydroxyls), it is thermodynamically primed to react with terminal alkynes.

Part 2: The Mechanism | Dinuclear CuAAC Catalysis[3]

The reaction between 5-TAMRA Azide and a terminal alkyne is not a simple concerted process. It follows a stepwise, dinuclear copper mechanism . Understanding this is vital because it explains why "dumping" reagents together often fails—the formation of the active catalytic complex is the rate-limiting step.

The Catalytic Cycle[3][4]

-

Coordination: Cu(I) coordinates to the alkyne π-system.

-

Deprotonation: The acidity of the terminal alkyne proton increases, allowing formation of a σ-bound Cu(I)-acetylide.

-

Dinuclear Capture: A second Cu(I) atom binds, forming the reactive dinuclear complex.

-

Azide Binding & Cyclization: The azide coordinates to the copper center, followed by nucleophilic attack on the acetylide C-4 carbon, forming a metallacycle.

-

Ring Contraction & Protonolysis: The ring contracts to the triazole, and protonation releases the product, regenerating the catalyst.[3][4]

Caption: The dinuclear copper mechanism. Note that two Copper atoms are required for the catalytic turnover, emphasizing the need for sufficient catalyst concentration.

Part 3: Optimization & Troubleshooting

The Ligand: THPTA vs. TBTA

Never use Copper Sulfate (CuSO₄) alone. Cu(I) is unstable and readily oxidizes to Cu(II) or disproportionates to Cu(0).[5]

-

TBTA: Poor water solubility. Use only for organic synthesis or denaturing conditions.

-

THPTA: Highly water-soluble.[6][7][8] The Gold Standard for protein labeling. It acts as a sacrificial shield, protecting the protein backbone from oxidative damage by reactive oxygen species (ROS) generated during the redox cycle.

The Reductant: Sodium Ascorbate

Ascorbate reduces inactive Cu(II) to active Cu(I).[3][9][5] It must be fresh. Yellow/brown ascorbate solutions indicate oxidation and will result in failed labeling.

Copper Toxicity & Chelation

Excess copper precipitates proteins. The protocol below uses a specific ratio of Cu:Ligand (1:2 to 1:5) to maintain solubility.

Part 4: Experimental Protocol | Protein Labeling

Objective: Label an Alkyne-modified protein (Target) with 5-TAMRA Azide. Self-Validating Step: The pre-complexation of Cu-THPTA prevents immediate precipitation upon addition to the protein.

Materials

-

Protein: Alkyne-functionalized (1–5 mg/mL in PBS, pH 7.4).

-

5-TAMRA Azide: 10 mM stock in anhydrous DMSO.[10]

-

CuSO₄: 20 mM in water.[10]

-

THPTA Ligand: 50 mM in water.

-

Sodium Ascorbate: 100 mM in water (Freshly prepared).

Workflow Diagram

Caption: Step-by-step CuAAC labeling workflow. Pre-complexing Copper and Ligand (Step 2) is the critical control point.

Step-by-Step Procedure

-

Catalyst Pre-Complexation (Crucial):

-

Mix CuSO₄ (20 mM) and THPTA (50 mM) in a 1:2 to 1:5 molar ratio.

-

Observation: The solution should remain clear blue. If cloudy, discard.

-

Incubate for 5 minutes.

-

-

Reaction Assembly:

-

To the protein solution (50–100 µL), add 5-TAMRA Azide (2–5 molar excess over protein).

-

Add the Cu-THPTA complex (Final conc: 0.5–1.0 mM Cu).

-

Vortex gently.

-

-

Initiation:

-

Add Sodium Ascorbate (Final conc: 5 mM).

-

Why? This initiates the reduction of Cu(II) to Cu(I) in situ.[3]

-

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature in the dark .

-

Note: 5-TAMRA is light-sensitive.[11]

-

-

Quenching & Purification:

-

Add EDTA (10 mM final) to chelate copper and stop the reaction.

-

Purify using a Desalting Spin Column (e.g., Zeba or PD-10) equilibrated with PBS to remove free dye.

-

Part 5: Data Analysis | Degree of Labeling (DOL)

To validate the conjugate, you must calculate the Degree of Labeling.[12] This requires correcting for the fluorophore's absorbance at 280 nm, which otherwise inflates the calculated protein concentration.[12][13]

Formula:

Where protein concentration

Constants:

- : 92,000 M⁻¹cm⁻¹ (at 546 nm)

- : ~0.3 (Correction Factor for 5-TAMRA)[14]

- : Molar extinction coefficient of your specific protein.[12][14]

Interpretation:

-

DOL < 1.0: Under-labeling. Increase dye excess or reaction time. Check ascorbate freshness.

-

DOL > 4.0: Over-labeling. Risk of fluorescence quenching (self-quenching of TAMRA dyes in close proximity) and protein precipitation.

References

-

Rostovtsev, V. V., et al. (2002).[4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

-

Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. (Source of THPTA ligand utility). Link

-

Thermo Fisher Scientific. "5-TAMRA Azide Technical Data Sheet." Link

-

Lumiprobe. "General Protocol for Click Chemistry Labeling of Proteins." Link

-

Vector Laboratories. "5-TAMRA Azide Product Specifications & Spectral Data." Link

Sources

- 1. metabion.com [metabion.com]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. broadpharm.com [broadpharm.com]

- 6. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. TAMRA Azide, isomer 5, 1006592-61-5 | BroadPharm [broadpharm.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: High-Fidelity Bioorthogonal Labeling with 5-TAMRA Azide

Executive Summary

This technical guide details the mechanistic principles and optimized protocols for utilizing 5-TAMRA Azide in bioorthogonal labeling. While applicable to various "Click Chemistry" modalities, this document focuses on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the gold standard for detecting nascent DNA synthesis (EdU proliferation assays) and post-translational modifications.

Unlike generic protocols, this guide emphasizes causality —explaining why specific reagents (e.g., THPTA vs. TBTA) are chosen—and structures the workflow as a self-validating system to ensure reproducible, high-contrast imaging.

Part 1: The Chemical Architect

Reagent Profile: 5-TAMRA Azide

5-TAMRA (5-Carboxytetramethylrhodamine) Azide is a bright, orange-fluorescent probe. We specifically utilize the 5-isomer rather than the mixed 5/6-isomer to ensure steric uniformity and reproducible HPLC profiles during purification of labeled conjugates.

Table 1: Physicochemical Properties

| Property | Specification | Experimental Implication |

| Molecular Weight | ~512.56 g/mol | Small molecule; excellent tissue penetration compared to antibodies. |

| Ex / Em Maxima | 546 nm / 579 nm | Matches standard TRITC/Cy3 filter sets; compatible with GFP (488 nm) and DAPI. |

| Extinction Coeff. | ~91,000 cm⁻¹M⁻¹ | High brightness allows for lower dye concentrations, reducing background. |

| Solubility | DMSO, DMF | Critical: Insoluble in water.[1] Must be dissolved in organic solvent before aqueous dilution. |

| Reactivity | Azide (-N₃) | Reacts with terminal alkynes (CuAAC) or strained alkynes (SPAAC/DBCO).[2] |

The Solubility Rule

Protocol Critical: 5-TAMRA Azide is hydrophobic. Always prepare a 10 mM stock solution in anhydrous DMSO . Store at -20°C. When preparing the aqueous reaction cocktail, the final DMSO concentration should not exceed 5% to prevent cell morphology damage, but must remain high enough to keep the dye from precipitating before reaction.

Part 2: Mechanistic Pathways (CuAAC)

The reaction relies on the catalysis of a 1,3-dipolar cycloaddition between the azide on the fluorophore and a terminal alkyne on the target (e.g., EdU-incorporated DNA).

The Catalytic Cycle

The reaction requires Copper(I) (Cu⁺).[3][4] Since Cu(I) is unstable in aqueous solution, we generate it in situ from Copper(II) Sulfate (CuSO₄) using a reductant (Sodium Ascorbate).[5] A ligand (THPTA) is required to chelate the Cu(I), preventing disproportionation and protecting biomolecules from oxidation.

Figure 1: The CuAAC catalytic cycle.[3] Sodium Ascorbate reduces Cu(II) to Cu(I), which is stabilized by THPTA to catalyze the fusion of 5-TAMRA Azide and the Alkyne.

Part 3: The Self-Validating Protocol

Application: Imaging of nascent DNA synthesis using EdU (5-ethynyl-2'-deoxyuridine). Philosophy: This protocol includes a "No-Catalyst" control to quantify non-specific dye binding, ensuring that any signal observed is chemically specific.

Reagent Preparation

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.[6]

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS.

-

Click Cocktail Components:

-

Buffer: 100 mM Tris, pH 8.5 (buffer pH is critical for Cu(I) stability).

-

CuSO₄: 100 mM stock in water.

-

THPTA Ligand: 200 mM stock in water (See Section 4 for why THPTA > TBTA).

-

5-TAMRA Azide: 5 mM stock in DMSO.

-

Sodium Ascorbate: 500 mM stock in water (Must be made FRESH daily ; yellowing indicates oxidation/failure).

-

Step-by-Step Workflow

Step 1: Metabolic Labeling

-

Incubate cells with 10 µM EdU for 1–4 hours.

-

Validation: Include a "No EdU" control sample to check for native cellular autofluorescence.

Step 2: Fixation & Permeabilization [7][8]

-

Fix with 4% PFA for 15 min.[6]

-

Permeabilize with 0.5% Triton X-100 for 20 min.[7]

-

Note: The azide is small, but permeabilization ensures the click reagents reach nuclear DNA.

Step 3: The Click Reaction (Critical Assembly) Prepare the reaction cocktail.[6] Order of addition is non-negotiable to prevent copper precipitation.

Recipe (per 1 mL reaction volume):

-

860 µL 100 mM Tris Buffer (pH 8.5).

-

40 µL CuSO₄ (100 mM) + 20 µL THPTA (200 mM). Premix these two before adding to buffer. This forms the stable complex.

-

1-5 µL 5-TAMRA Azide (Final: 5-25 µM).

-

Add Last: 80 µL Sodium Ascorbate (500 mM).

-

Visual Check: Solution should turn colorless or pale yellow. If it turns brown/black, the copper has precipitated.

-

Step 4: Incubation

Step 5: The "High-Stringency" Wash

-

Wash 3x with PBS + 0.1% Tween-20.

-

Validation: If background is high, use methanol (-20°C) for 5 mins as a secondary wash to strip hydrophobic dye aggregates.

Figure 2: The optimized EdU labeling workflow. Note the specific premixing of Copper and Ligand to ensure reaction stability.

Part 4: Critical Optimization Parameters

Ligand Selection: THPTA vs. TBTA

Historically, TBTA was the standard. However, for biological imaging, THPTA is superior .

Table 2: Ligand Performance Matrix

| Feature | TBTA (Old Standard) | THPTA (Recommended) | Why it matters? |

| Water Solubility | Poor (Requires 20% DMSO) | High (Fully aqueous) | High DMSO damages cell morphology and precipitates proteins. |

| Cu(I) Protection | Moderate | Excellent | THPTA acts as a sacrificial antioxidant, protecting GFP signals and preventing ROS damage. |

| Reaction Speed | Fast | Moderate/Fast | THPTA allows for lower copper loading, reducing toxicity. |

Copper Management

Copper is toxic to live cells and can quench GFP fluorescence in fixed cells.

-

Solution: Use THPTA at a 5:1 molar ratio relative to Copper (e.g., 2 mM Cu : 10 mM THPTA). This excess ligand buffers the copper, maintaining catalysis while shielding biomolecules.[5]

Part 5: Troubleshooting & QC

Table 3: Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Signal | Oxidized Ascorbate | Check: Is the ascorbate stock yellow? Discard and make fresh. |

| High Background | Dye Aggregation | Modify: Increase wash stringency. Use 50% MeOH wash or increase Tween-20 to 0.5%. |

| Precipitate in Cocktail | Wrong Addition Order | Protocol: Premix CuSO₄ and THPTA before adding to the buffer. Add Ascorbate last. |

| GFP Signal Lost | Copper Toxicity | Optimize: Use THPTA. Reduce Cu concentration to 0.5 mM. Minimize reaction time. |

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo.[4][9][10] Proceedings of the National Academy of Sciences (PNAS). Link

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Establishes THPTA superiority). Link

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

-

Thermo Fisher Scientific. Click-iT® EdU Imaging Kits Protocol.[8] (Industry standard reference for EdU concentrations). Link

Sources

- 1. TAMRA azide, 5-isomer (A270319) | Antibodies.com [antibodies.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. glenresearch.com [glenresearch.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

Technical Guide: Optimizing Tetramethylrhodamine (TAMRA) in Bioanalysis

Introduction & Photophysical Core

Tetramethylrhodamine (TAMRA) remains a cornerstone fluorophore in life sciences, distinguished by its bright orange-red fluorescence and exceptional photostability.[1][2][3] While newer dye series (e.g., Alexa Fluor®, ATTO) have emerged, TAMRA’s cost-effectiveness, robust FRET capability, and pH insensitivity maintain its relevance in DNA sequencing, qPCR, and antibody labeling.

The Isomer Distinction: 5-TAMRA vs. 6-TAMRA

Commercially, TAMRA is often sold as a mixed isomer.[1] However, for high-resolution applications like HPLC purification or precise FRET distance measurements, using single isomers is critical to prevent peak broadening and inconsistent conjugation kinetics.

| Feature | 5-TAMRA (Isomer 5) | 6-TAMRA (Isomer 6) |

| Primary Application | Peptide & Protein Labeling | Nucleotide Labeling & DNA Sequencing |

| HPLC Resolution | High (Single Peak) | High (Single Peak) |

| Spectral Shift | Negligible difference | Negligible difference |

| Cost | Moderate | Higher (due to purification difficulty) |

Photophysical Properties

TAMRA is a xanthene-derivative.[1] Unlike fluorescein (FAM), its fluorescence is largely pH-insensitive between pH 4 and 9, making it superior for intracellular studies where pH gradients exist.

-

Excitation Max: ~546 nm (532 nm or 543 nm laser lines)

-

Emission Max: ~579 nm[1]

-

Extinction Coefficient: ~90,000

[2][4] -

Quantum Yield: ~0.10 (aqueous) to ~0.30 (organic solvents)

-

Correction Factor (

): 0.178 (for protein concentration correction)

Application I: Bioconjugation & Protein Labeling

The most common application of TAMRA is conjugating it to antibodies or peptides via NHS-ester chemistry .[3] This reaction targets primary amines (lysine residues and N-termini).[3]

Critical Causality in Protocol Design

-

Why Anhydrous DMSO? NHS esters hydrolyze rapidly in water. The stock must be prepared in anhydrous solvent immediately before use.[3]

-

Why pH 8.3? Primary amines must be deprotonated to react. At neutral pH (7.0), lysine amines are protonated (

) and unreactive. Bicarbonate buffer (pH 8.[5]3) shifts the equilibrium to the reactive amine form ( -

Why remove Tris? Tris contains primary amines that will compete with the protein for the dye, quenching the reaction.

Standard Operating Procedure: NHS-Ester Labeling

Reagents: 5-TAMRA-SE (Succinimidyl Ester), Protein (1-10 mg/mL in PBS), 1M Sodium Bicarbonate (pH 8.3).[6]

-

Buffer Exchange: If protein is in Tris/Glycine, dialyze into PBS.

-

pH Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate to the protein solution (Final pH ~8.3).

-

Dye Preparation: Dissolve TAMRA-SE in anhydrous DMSO to 10 mg/mL.

-

Reaction: Add dye to protein at a molar ratio of 10:1 (Dye:Protein). Vortex immediately.

-

Incubation: Incubate for 1 hour at room temperature in the dark.

-

Purification: Use a desalting column (Sephadex G-25) or dialysis to remove unreacted dye.[6]

Self-Validation: Calculating Degree of Labeling (DOL)

To ensure the protocol worked, you must quantify the DOL. A DOL of 2–5 is optimal for antibodies; higher labeling causes quenching (self-quenching of fluorophores in close proximity).

- : Absorbance of conjugate at 280 nm.

- : Absorbance of conjugate at 555 nm (TAMRA max).[3]

- : Correction factor for TAMRA's absorbance at 280 nm.

- : Extinction coefficient of TAMRA.[4][7]

Workflow Visualization

Figure 1: Step-by-step workflow for NHS-ester conjugation, emphasizing the critical pH adjustment step.

Application II: FRET & Nucleic Acid Analysis

TAMRA is a classic acceptor in Förster Resonance Energy Transfer (FRET) pairs, most notably with Fluorescein (FAM) as the donor.

The FAM-TAMRA Pair

In qPCR (TaqMan) probes, TAMRA was historically attached to the 3' end as a quencher.

-

Mechanism: When the probe is intact, FAM (5') energy is transferred to TAMRA (3') via FRET.

-

The "Background" Problem: Unlike "Dark Quenchers" (e.g., BHQ-1) which dissipate energy as heat, TAMRA emits the transferred energy as red fluorescence. This creates background noise in the red channel.

-

Modern Usage: While BHQ is preferred for standard qPCR, TAMRA is still used when the red emission channel is required for internal spectral calibration or in specific protease cleavage assays where the appearance of TAMRA signal (or ratio change) is the readout.

FRET Distance Dependency

FRET efficiency (

Figure 2: FRET mechanism in a dual-labeled probe. Cleavage disrupts energy transfer, restoring donor emission.

Application III: Mitochondrial Membrane Potential (TMRM/TMRE)

While "TAMRA" usually refers to the carboxylic acid or NHS ester, its methyl (TMRM) and ethyl (TMRE) esters are distinct cationic probes used for live-cell mitochondrial imaging.[9][10]

Mechanism: Nernstian Distribution

These dyes are lipophilic cations.[9] They accumulate in the mitochondrial matrix driven by the highly negative mitochondrial membrane potential (

-

Accumulation: Follows the Nernst equation.[9][11] Every 60 mV increase in potential results in a 10-fold increase in dye concentration.[11]

-

TMRM vs. TMRE: TMRM is generally preferred for live-cell imaging because it exhibits less non-specific binding to membranes and lower inhibition of mitochondrial respiration compared to TMRE.[9]

Protocol: Non-Quenching Mode

To measure

-

Preparation: Dissolve TMRM in DMSO to 10 mM.

-

Loading: Dilute to 10–50 nM in warm culture medium (phenol red-free).

-

Incubation: 30 minutes at 37°C.

-

Imaging: Image without washing (equilibrium probe) or after a gentle wash. Excitation: 540 nm; Emission: 570 nm.

-

Control: Validate signal specificity by adding FCCP (uncoupler), which should rapidly depolarize mitochondria and dump the dye into the cytosol.

References

-

National Institutes of Health (NIH). (2019). Two-Step Energy Transfer Dynamics in Conjugated Polymer and Dye-Labeled Aptamer-Based Potassium Ion Detection Assay. PMC6680783. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Extinction Coefficient [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. youdobio.com [youdobio.com]

- 7. isogen-lifescience.com [isogen-lifescience.com]

- 8. Design and characterization of two-dye and three-dye binary fluorescent probes for mRNA detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sign In [cshprotocols.cshlp.org]

- 11. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

Precision FRET Architectures: A Technical Guide to 5-TAMRA Azide as an Acceptor

Executive Summary

In the landscape of fluorescence resonance energy transfer (FRET), the acceptor fluorophore dictates the sensitivity and dynamic range of the molecular ruler. 5-TAMRA Azide (Tetramethylrhodamine 5-carboxamido-(6-azidohexanyl)) stands out not merely as a dye, but as a precision tool for bio-orthogonal labeling. Its high extinction coefficient (

This guide details the photophysics, donor selection strategies, and validated "click" chemistry protocols required to deploy 5-TAMRA Azide effectively in drug discovery and structural biology.

Part 1: The Physics of FRET with 5-TAMRA

To utilize 5-TAMRA Azide effectively, one must understand the variables governing the Förster radius (

The 5-TAMRA isomer is preferred over mixed isomers (5/6-TAMRA) because it provides a single, defined dipole orientation, reducing heterogeneity in the orientation factor (

Key Photophysical Properties

| Property | Value | Implication for FRET |

| Excitation Max | 546 nm | Minimizes direct excitation by 488 nm (blue) lasers used for donors. |

| Emission Max | 579 nm | Distinct separation from green donor emission (typically ~520 nm). |

| Extinction Coeff.[4][5][6][7] ( | ~91,000 | High acceptor absorption maximizes the Overlap Integral ( |

| Quantum Yield ( | ~0.10 (aqueous) | Low QY is acceptable for an acceptor; it acts as a robust energy sink. |

| Isomeric Purity | >95% (5-isomer) | Ensures consistent steric positioning on the biomolecule. |

The Mechanism of Action

The following diagram illustrates the energy transfer pathway.[1][2] Note that 5-TAMRA acts as the energy sink. If the donor is excited (e.g., FAM at 490 nm) and is within

Caption: Energy flow in a FAM/5-TAMRA FRET pair. The yellow path represents the non-radiative transfer critical for distance measurement.

Part 2: Strategic Donor Selection

The choice of donor is governed by the Overlap Integral (

Recommended Donors

| Donor | Application Context | ||

| FAM (Fluorescein) | 494 / 518 | 55 Å | The "Gold Standard" for oligonucleotides and peptides. |

| EGFP | 488 / 507 | 53-55 Å | Ideal for genetically encoded proteins interacting with synthetic probes. |

| Alexa Fluor 488 | 490 / 525 | 56 Å | More photostable than FAM; better for long-term imaging. |

| Cy3 | 550 / 570 | < 40 Å | Not Recommended. Too much spectral crosstalk (direct excitation of TAMRA). |

Expert Insight: While Cy3 is often paired with Cy5, it is a poor donor for TAMRA because their spectra are too close. You will struggle to excite Cy3 without directly exciting TAMRA, leading to high background noise. Stick to "Green" donors (488 nm excitation) for 5-TAMRA.

Part 3: Bioconjugation Protocol (CuAAC)[9]

This protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8] 5-TAMRA Azide reacts with an alkyne-tagged biomolecule.[8][9]

Reagents Required[3][7][9][11][12][13][14][15][16]

-

Protein/Peptide-Alkyne: 50–100 µM in PBS (pH 7.4).

-

5-TAMRA Azide: 10 mM stock in DMSO.

-

CuSO

: 50 mM stock in water (Catalyst source). -

THPTA or TBTA Ligand: 50 mM stock in DMSO/Water. (THPTA is preferred for proteins as it is water-soluble and protects histidine residues from oxidation).

-

Sodium Ascorbate: 100 mM stock in water (Freshly prepared; Reducing agent).

Step-by-Step Workflow

-

Equilibration: Ensure the protein-alkyne solution is in a buffer free of chelating agents (EDTA/EGTA) which inhibit the copper catalyst.

-

Ligand Complexing (Critical Step):

-

Premix CuSO

and THPTA Ligand in a 1:2 molar ratio (e.g., 1 µL Cu + 2 µL Ligand) before adding to the protein. This protects the protein from Cu(I)-induced denaturation.

-

-

Reaction Assembly:

-

Add Protein-Alkyne (Final: 50 µM).

-

Add 5-TAMRA Azide (Final: 100–150 µM, 2-3x excess).

-

Add Cu-Ligand Complex (Final: 1 mM).

-

Add Sodium Ascorbate (Final: 5 mM) to initiate.

-

-

Incubation: Incubate for 1 hour at Room Temperature in the dark.

-

Purification: Remove excess dye using a Spin Desalting Column (MWCO 7K) or Dialysis. Self-Validation: The eluate should be visibly pink/red, but the free dye band should be retained in the column.

Caption: CuAAC workflow for labeling alkyne-modified proteins with 5-TAMRA Azide.

Self-Validating the Labeling (Degree of Labeling - DOL)

Before running FRET, calculate the DOL to ensure you don't have under-labeled (no FRET) or over-labeled (quenching) samples.

- : Absorbance of conjugate at 546 nm.[6][10][11]

- : Absorbance of conjugate at 280 nm.

- (Correction Factor): ~0.3 for TAMRA (absorbance of dye at 280 nm).

-

: 91,000

Target: A DOL of 0.8 – 1.2 is ideal for 1:1 FRET stoichiometry.

Part 4: Data Acquisition & Analysis

Method 1: Sensitized Emission (Ratiometric)

This is the most common method for plate readers.

-

Excitate Donor (488 nm): Measure Emission at 520 nm (

) and 580 nm ( -

Calculate Ratio:

. -

Control Correction: You must subtract "Bleed-through" (Donor emission at 580 nm) and "Direct Excitation" (Acceptor excitation at 488 nm).

- : Donor spectral bleed-through factor.

- : Acceptor direct excitation factor.

Method 2: Acceptor Photobleaching (Microscopy)

This is a robust internal control.

-

Image Donor (

). -

Use high-power 561 nm laser to destroy (photobleach) the 5-TAMRA acceptor.

-

Image Donor again (

). -

Result: If FRET was occurring, the Donor intensity must increase (de-quenching).

Part 5: Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| Precipitation during Click Rxn | Copper instability or high dye concentration. | Use THPTA ligand (not TBTA). Add DMSO to 10% final volume. |

| Low FRET Efficiency | Donor-Acceptor distance > | Check DOL. If DOL is good, the conformational distance is likely >80 Å. |

| High Background Signal | Free dye remaining. | Repeat desalting or use dialysis. Free 5-TAMRA has high quantum yield. |

| Protein Degradation | Copper toxicity (ROS generation). | Perform reaction on ice or reduce time. Ensure Ascorbate is fresh. |

References

Sources

- 1. Triple-FRET Technique for Energy Transfer Between Conjugated Polymer and TAMRA Dye with Possible Applications in Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. horiba.com [horiba.com]

- 3. people.bu.edu [people.bu.edu]

- 4. interchim.fr [interchim.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bio-techne.com [bio-techne.com]

- 7. TAMRA azide, 5-isomer, 825651-66-9 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 12. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Detecting Newly Synthesized DNA with 5-TAMRA Azide: A Click Chemistry Approach

This guide provides an in-depth exploration of the use of 5-TAMRA (Tetramethylrhodamine) Azide for the detection of newly synthesized DNA. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a comprehensive understanding of the underlying principles, practical applications, and critical considerations for successful implementation.

The Principle: A Paradigm Shift in Proliferation Assays

For decades, the gold standard for measuring DNA synthesis has been the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, followed by immunodetection.[1] However, this method necessitates harsh DNA denaturation using acid or heat to expose the BrdU epitope for antibody binding.[1][2] This critical step can compromise cellular and chromatin structure, making it challenging to multiplex with other cellular markers.[1]

The advent of "click chemistry" has revolutionized the detection of nascent DNA.[3] This approach utilizes the bio-orthogonal reaction between an azide and an alkyne, a reaction that does not interfere with native biological processes.[4][5] The workflow hinges on the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog containing a terminal alkyne group, into newly synthesized DNA.[2][3][4] This incorporated alkyne is then detected by a fluorescent azide, such as 5-TAMRA Azide, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[][7][8][9]

This "click" reaction is highly specific and efficient, occurring under mild, aqueous conditions.[4][5] The small size of the 5-TAMRA Azide molecule allows for easy penetration into the nucleus without the need for DNA denaturation, thus preserving the integrity of the cellular architecture.[2][3] This key advantage facilitates more reproducible results and simplifies multiplexing with other fluorescent probes and antibodies.[2][4]

The Reagents: Understanding the Key Players

5-ethynyl-2'-deoxyuridine (EdU)

EdU is a nucleoside analog of thymidine that is readily incorporated into DNA during active synthesis by cellular DNA polymerases.[2][4] Its terminal alkyne group serves as the handle for the subsequent click reaction.

5-TAMRA Azide

5-TAMRA (5-Carboxytetramethylrhodamine) is a bright, photostable orange-red fluorescent dye.[10][11] The azide functional group allows it to specifically react with the alkyne group of incorporated EdU.[12][13]

Table 1: Spectral Properties of 5-TAMRA

| Property | Value |

| Excitation Maximum (λex) | ~546-556 nm[10][11] |

| Emission Maximum (λem) | ~575-580 nm[14][15][16] |

| Extinction Coefficient | ~92,000 - 95,000 cm⁻¹M⁻¹[14][15] |

| Quantum Yield | ~0.1[15] |

| Recommended Laser Lines | 532 nm or 546 nm[14][17] |

A variation, 5-TAMRA-PEG3-Azide, incorporates a polyethylene glycol (PEG) spacer. This modification can enhance solubility, reduce steric hindrance, and improve the accessibility of the dye to the target alkyne, potentially leading to brighter signals.[16][18]

The Copper Catalyst

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of this detection method.[][8][9] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[19] The presence of a copper-binding ligand can further accelerate the reaction and protect biomolecules from potential damage by reactive oxygen species that can be generated.[19]

The Workflow: A Step-by-Step Guide

The following protocol provides a general framework for detecting newly synthesized DNA using 5-TAMRA Azide in cultured cells. Optimization of incubation times and concentrations may be necessary for specific cell types and experimental conditions.

Figure 1: A high-level overview of the experimental workflow for detecting newly synthesized DNA using EdU and 5-TAMRA Azide.

Cell Labeling with EdU

-

Cell Culture: Seed cells in an appropriate culture vessel and allow them to adhere and grow to the desired confluency.

-

EdU Incorporation: Add EdU to the culture medium at a final concentration of 10-20 µM.[20] The optimal concentration and incubation time will vary depending on the cell type and proliferation rate but typically range from 30 minutes to a few hours.[2]

-

Harvesting: After the desired incubation period, harvest the cells. For adherent cells, this may involve trypsinization. For suspension cells, pellet them by centrifugation.

Cell Fixation and Permeabilization

Proper fixation and permeabilization are crucial for the subsequent click reaction.

-

Fixation: Fix the cells with 3.7-4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.[20]

-

Washing: Wash the cells twice with PBS containing 3% BSA.

-

Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature. This step is essential to allow the click reaction components to access the nuclear DNA.

The "Click" Reaction

It is critical to prepare the click reaction cocktail fresh and use it immediately.

-

Prepare the following stock solutions:

-

5-TAMRA Azide: A 10 mM stock solution in DMSO. Store at -20°C, protected from light.[21]

-

Copper(II) Sulfate (CuSO₄): A 100 mM stock solution in deionized water.

-

Sodium Ascorbate: A 1 M stock solution in deionized water. Prepare this fresh.

-

-

Prepare the Click Reaction Cocktail (per sample):

-

PBS: 43 µL

-

5-TAMRA Azide (10 mM): 2 µL (final concentration ~0.4 mM)

-

CuSO₄ (100 mM): 1 µL (final concentration ~2 mM)

-

Sodium Ascorbate (1 M): 4 µL (final concentration ~80 mM)

Note: The components should be added in the order listed. The final volume is 50 µL.

-

-

Incubation: Add the click reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.[22]

-

Washing: Wash the cells twice with PBS containing 3% BSA.

(Optional) Counterstaining and Imaging

-

Nuclear Counterstaining: To visualize the cell nuclei, you can counterstain with a DNA-binding dye such as DAPI or Hoechst 33342.[23]

-

Imaging and Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Data Interpretation and Visualization

Fluorescence Microscopy

Cells that have actively synthesized DNA during the EdU pulse will exhibit bright orange-red fluorescence in their nuclei. The intensity of the fluorescence can provide a semi-quantitative measure of DNA synthesis.

Flow Cytometry

Flow cytometry allows for a quantitative analysis of cell proliferation. By plotting the 5-TAMRA fluorescence against DNA content (using a dye like propidium iodide), you can precisely quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or weak 5-TAMRA signal | Insufficient EdU incorporation. | Optimize EdU concentration and incubation time. Ensure cells are actively proliferating. |